molecular formula C24H30N8O4 B3332900 N-Des-tetrahydrofuranN-(6,7-Dimethoxy-4,4a-dihydroquinazolin-4-amine)Alfuzosin CAS No. 928780-95-4

N-Des-tetrahydrofuranN-(6,7-Dimethoxy-4,4a-dihydroquinazolin-4-amine)Alfuzosin

Cat. No.: B3332900
CAS No.: 928780-95-4
M. Wt: 494.5 g/mol
InChI Key: CEKUOLRGTZEHMC-UHFFFAOYSA-N
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Description

N-Des-tetrahydrofuranN-(6,7-Dimethoxy-4,4a-dihydroquinazolin-4-amine)Alfuzosin is a chemical compound identified by the CAS number 928780-95-4. It is an intermediate in the synthesis of Alfuzosin, a medication used to treat benign prostatic hyperplasia (BPH). This compound is characterized by its complex molecular structure, which includes a quinazoline core with dimethoxy substitutions and a tetrahydrofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Des-tetrahydrofuranN-(6,7-Dimethoxy-4,4a-dihydroquinazolin-4-amine)Alfuzosin involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazoline Core: This is typically achieved through the condensation of appropriate aniline derivatives with formamide or formic acid under acidic conditions.

    Dimethoxy Substitution:

    Tetrahydrofuran Ring Formation: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring, often using acid or base catalysis.

    Final Coupling: The final step involves coupling the tetrahydrofuran ring with the quinazoline core under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:

    Optimization of Reaction Conditions: Using high-throughput screening to identify the most efficient catalysts and solvents.

    Process Intensification: Implementing continuous flow reactors to enhance reaction rates and yields.

    Purification: Employing advanced purification techniques such as crystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-Des-tetrahydrofuranN-(6,7-Dimethoxy-4,4a-dihydroquinazolin-4-amine)Alfuzosin undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, often to increase its reactivity.

    Substitution: The methoxy groups and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents.

Scientific Research Applications

N-Des-tetrahydrofuranN-(6,7-Dimethoxy-4,4a-dihydroquinazolin-4-amine)Alfuzosin has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its role in the synthesis of Alfuzosin, a drug used to treat BPH.

    Industry: Utilized in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

The mechanism of action of N-Des-tetrahydrofuranN-(6,7-Dimethoxy-4,4a-dihydroquinazolin-4-amine)Alfuzosin involves its interaction with specific molecular targets. In the context of Alfuzosin synthesis, it acts as a precursor that undergoes further chemical transformations to yield the active pharmaceutical ingredient. The molecular targets and pathways involved in these transformations include:

    Enzymatic Catalysis: Enzymes may catalyze specific steps in the synthesis.

    Chemical Catalysis: Chemical catalysts facilitate the formation of key intermediates.

Comparison with Similar Compounds

N-Des-tetrahydrofuranN-(6,7-Dimethoxy-4,4a-dihydroquinazolin-4-amine)Alfuzosin can be compared with other similar compounds, such as:

    Quinazoline Derivatives: These compounds share the quinazoline core but differ in their substituents and functional groups.

    Tetrahydrofuran Derivatives: Compounds with a tetrahydrofuran ring but different core structures.

    Alfuzosin Intermediates: Other intermediates used in the synthesis of Alfuzosin, which may have different substituents or ring structures.

The uniqueness of this compound lies in its specific combination of functional groups and its role as a key intermediate in the synthesis of Alfuzosin.

Properties

IUPAC Name

2-N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]-6,7-dimethoxyquinazoline-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N8O4/c1-32(24-29-16-12-20(36-5)18(34-3)10-14(16)22(26)31-24)8-6-7-27-23-28-15-11-19(35-4)17(33-2)9-13(15)21(25)30-23/h9-12H,6-8H2,1-5H3,(H2,26,29,31)(H3,25,27,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKUOLRGTZEHMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCNC1=NC2=CC(=C(C=C2C(=N1)N)OC)OC)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928780-95-4
Record name 2,4-Quinazolinediamine, N2-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)amino)propyl)-6,7-dimethoxy-N2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928780954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N2-(3-((4-AMINO-6,7-DIMETHOXYQUINAZOLIN-2-YL)AMINO)PROPYL)-6,7-DIMETHOXY-N2-METHYLQUINAZOLINE-2,4-DIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/251QM8XD13
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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